ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate basic properties
ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate basic properties
An In-Depth Technical Guide to the Basic Properties of Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
Abstract
This technical guide provides a comprehensive analysis of ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, a key synthetic intermediate derived from the medicinally significant spiro[isobenzofuran-1,4'-piperidine] scaffold. The parent scaffold is a recognized "privileged structure" in drug discovery, forming the core of agents targeting the central nervous system and other biological pathways.[1][2] This document delves into the fundamental physicochemical properties of the title compound, with a particular focus on its basicity, which is dramatically altered by the N-functionalization. We will explore its chemical identity, synthesis, spectroscopic signature, and role as a versatile building block for the development of advanced therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.
The Spiro[isobenzofuran-1,4'-piperidine] Scaffold: A Privileged Core in Medicinal Chemistry
The spiro[isobenzofuran-1,4'-piperidine] moiety is a three-dimensional heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid, spirocyclic nature provides a well-defined orientation for substituents, enabling precise interactions with biological targets.[2] This structural motif is central to the design of a wide range of bioactive molecules.
Key therapeutic areas where this scaffold has proven valuable include:
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Central Nervous System (CNS) Agents: Analogues have been synthesized and investigated as potential antidepressants and agents for treating other neurological disorders.[1][2]
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Sigma (σ) Receptor Ligands: The scaffold is integral to the development of high-affinity ligands for σ receptors, which are promising targets for cancer diagnostics and therapeutics for neurodegenerative diseases like Alzheimer's.[3][4]
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Neuropeptide Y5 (NPY5) Receptor Modulators: Derivatives have been patented for their potential to treat feeding disorders, such as obesity, by modulating NPY5 receptors.[5]
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Cardiovascular Agents: Certain derivatives have been explored for their diuretic and antihypertensive properties.[6]
The subject of this guide, ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, serves as a crucial intermediate, allowing chemists to leverage the therapeutic potential of this core scaffold.[7]
Chemical Identity and Physicochemical Properties
The precise identification and understanding of a compound's physical properties are foundational to its application in research and development.
Caption: Chemical structure of the title compound.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate | [8] |
| CAS Number | 42191-83-3 | [8][9][10] |
| Molecular Formula | C₁₅H₁₉NO₃ | [8][10] |
| Molecular Weight | 261.32 g/mol | [8][10] |
| Appearance | White solid / Powder or liquid | [2][7] |
| Boiling Point | 394.7 °C (Predicted) | [10] |
| PubChem CID | 10539335 | [8] |
| XLogP3 (Computed) | 1.8 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 3 |[8] |
An Analysis of the Core Basic Properties
A critical feature of the parent spiro[isobenzofuran-1,4'-piperidine] scaffold is the secondary amine of the piperidine ring, which is basic.[1] However, in ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, this nitrogen atom is functionalized with an ethyl carboxylate group, forming a carbamate linkage. This structural modification has a profound effect on the compound's basicity.
Causality of Reduced Basicity: The basicity of an amine is determined by the availability of its lone pair of electrons to accept a proton. In a typical secondary amine, this lone pair is localized on the nitrogen atom. In the title compound, the electron-withdrawing nature of the adjacent carbonyl group causes the nitrogen's lone pair to be delocalized through resonance.
Caption: Resonance delocalization reducing nitrogen basicity.
This delocalization significantly reduces the electron density on the nitrogen atom, making it a very weak base. For practical purposes in biological and synthetic chemistry, the compound is considered non-basic and will not be protonated at physiological pH. This neutrality distinguishes it from its amine precursors, impacting its solubility, membrane permeability, and potential interactions with biological targets that rely on a cationic charge.
Synthesis and Reactivity
The title compound is primarily utilized as a stable, purifiable intermediate in multi-step synthetic sequences.[7]
Proposed Synthetic Pathway
The most direct and logical synthesis involves the N-acylation of the parent amine, 3H-spiro[isobenzofuran-1,4'-piperidine], which is commercially available, often as its hydrochloride salt.[2] The reaction proceeds by treating the free amine with ethyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl generated.
Caption: Proposed synthetic workflow for the title compound.
Experimental Protocol: Synthesis
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Preparation: To a solution of 3H-spiro[isobenzofuran-1,4'-piperidine] (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
Chemical Reactivity
The primary reactivity of this molecule centers on the carbamate group. It is stable to a wide range of reaction conditions, making it an excellent protecting group for the piperidine nitrogen. The N-COOEt bond can be cleaved under specific hydrolytic conditions (e.g., strong acid or base) to regenerate the free secondary amine, which can then be used for further functionalization, such as the alkylation reactions used to create sigma receptor ligands.[3]
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | - Ethyl Group: Quartet (~4.1 ppm, 2H) and Triplet (~1.2 ppm, 3H). - Aromatic Protons: Multiplets in the range of ~7.2-7.5 ppm (4H). - Isobenzofuran Methylene: Singlet or AB quartet (~5.1 ppm, 2H). - Piperidine Protons: Broad multiplets in the aliphatic region (~1.5-3.8 ppm, 8H). |
| ¹³C NMR | - Carbonyl Carbon: Signal at ~155 ppm (carbamate C=O). - Aromatic Carbons: Signals between ~120-140 ppm. - Spiro Carbon: Quaternary carbon signal at ~105 ppm. - Aliphatic Carbons: Signals for ethyl and piperidine carbons between ~14-65 ppm. |
| FT-IR | - C=O Stretch: Strong absorbance around 1690-1710 cm⁻¹ (carbamate). - C-O Stretches: Absorbances in the 1200-1300 cm⁻¹ region. - Aromatic C-H: Stretches just above 3000 cm⁻¹. |
| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z = 262.14. - [M+Na]⁺: Expected at m/z = 284.12. |
Protocol: NMR Sample Preparation and Analysis
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Objective: To confirm the structural integrity of a synthesized batch.
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Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its clean spectral window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
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Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Interpretation: Integrate the signals to confirm the proton counts for each group (e.g., the 2H quartet and 3H triplet of the ethyl group). Analyze the chemical shifts and coupling patterns to verify the connectivity of the molecule.
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Applications in Drug Discovery and Development
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate is not typically an end-stage therapeutic agent itself. Instead, its value lies in its role as a strategic intermediate.[7]
-
Scaffold Functionalization: It represents a stable, protected form of the highly reactive spiro[isobenzofuran-1,4'-piperidine] core. By masking the basic nitrogen, chemists can perform modifications on other parts of the molecule without interference from the amine.
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Building Block for Libraries: This compound is an ideal building block for creating libraries of diverse derivatives. The carbamate can be removed, and the resulting amine can be reacted with a wide array of acids, aldehydes, or alkylating agents to rapidly generate novel chemical entities for high-throughput screening.[11]
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Improved Handling and Purification: Compared to the parent amine, the neutral carbamate often exhibits more favorable chromatographic behavior and may be easier to handle and purify, enhancing the efficiency of synthetic campaigns.
Conclusion
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate is a fundamentally important molecule in the context of medicinal chemistry. While its own basicity is negligible due to the electron-withdrawing carbamate functionality, it serves as a pivotal, non-basic intermediate for accessing the rich pharmacology of the spiro[isobenzofuran-1,4'-piperidine] scaffold. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers and scientists dedicated to the design and development of next-generation therapeutics for CNS and other disorders.
References
-
PubChem. (n.d.). ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. National Library of Medicine. Retrieved from [Link]
-
PubMed. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. National Library of Medicine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. Retrieved from [Link]
-
ACS Publications. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Retrieved from [Link]
-
LookChemicals. (n.d.). 42191-83-3,ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate. Retrieved from [Link]
- Google Patents. (2004). Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines.
-
PubMed Central. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20040072847A1 - Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines - Google Patents [patents.google.com]
- 6. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 42191-83-3,ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate [lookchemicals.com]
- 8. ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate | C15H19NO3 | CID 10539335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate [myskinrecipes.com]
- 11. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
